molecular formula C14H12N4O B15002594 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

Cat. No.: B15002594
M. Wt: 252.27 g/mol
InChI Key: ZEWVNCDQFOLJPG-UHFFFAOYSA-N
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Description

N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidin core linked to a phenyl ring substituted with an acetamide group at the 3-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazo-fused heterocycles, which are found in drugs such as Zolpidem and Alpidem .

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide

InChI

InChI=1S/C14H12N4O/c1-10(19)16-12-5-2-4-11(8-12)13-9-18-7-3-6-15-14(18)17-13/h2-9H,1H3,(H,16,19)

InChI Key

ZEWVNCDQFOLJPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with 2-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then coupled with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be used to facilitate the coupling reactions, and purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Imidazo[1,2-a]pyrimidin vs. Imidazo[1,2-a]pyridine :
    The replacement of the pyridine ring in imidazo[1,2-a]pyridine with a pyrimidine ring (imidazo[1,2-a]pyrimidin) introduces a second nitrogen atom. This modification increases polarity, enhances hydrogen-bonding capacity, and may improve target selectivity in kinase or receptor-binding applications .

Substituent Analysis

The acetamide group at the phenyl ring’s 3-position is a critical pharmacophore. Comparable compounds from and –6 include:

Compound Name / ID Core Structure Substituents on Phenyl Ring Molecular Weight (g/mol) Purity (HPLC) Key Features
N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide (Target) Imidazo[1,2-a]pyrimidin -NHCOCH3 at 3-position Not reported Not reported Pyrimidine core, potential kinase inhibition
N-(3-chlorophenyl)-2-(4-(imidazo[1,2-a]pyridin-6-yl)phenyl)acetamide (6d) Imidazo[1,2-a]pyridine -Cl at 3-position 362.8 96% Chlorine enhances lipophilicity
2-(4-(Imidazo[1,2-a]pyridin-6-yl)phenyl)-N-phenylacetamide (6e) Imidazo[1,2-a]pyridine -Ph at 3-position 328.4 100% High purity, simple phenyl substituent
N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide Imidazo[1,2-a]pyridine -N(CH3)2, -CH3 at 6-position Not reported Not reported Dimethylacetamide, short half-life (2–3 h)
Acetamide, N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]- Imidazo[1,2-a]pyridine -SCH2Ph at 6-position 387.5 Not reported Sulfur-containing substituent for solubility

Physicochemical and Pharmacokinetic Insights

  • Polarity and Solubility : The pyrimidine core in the target compound likely increases water solubility compared to pyridine analogs. However, substituents like trifluoromethyl (e.g., compound 6f in , MW 396) or phenylthio () can counterbalance this by enhancing lipophilicity .
  • Metabolic Stability : Electron-withdrawing groups (e.g., -CF3 in 6f) or bulky substituents (e.g., -SCH2Ph in ) may slow metabolism, extending half-life. In contrast, dimethylacetamide derivatives () exhibit rapid clearance .
  • Purity and Synthetic Yield : Compounds like 6e (100% HPLC purity) demonstrate optimized synthetic routes, whereas the target compound’s purity remains unverified .

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